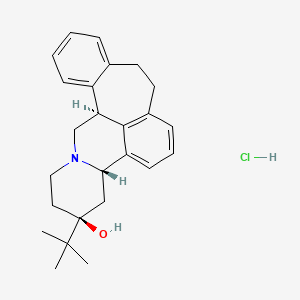![molecular formula C10H11N3 B3183060 6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline CAS No. 56623-99-5](/img/structure/B3183060.png)
6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline
Overview
Description
6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline (THIQ) is a heterocyclic organic compound with a fused five-membered ring and six-membered ring. It is an aromatic compound, which means it has a distinct odor and is highly stable. THIQ is a relatively new compound, first synthesized in the late 1990s. It is primarily used in scientific research, and is found in various biological systems.
Scientific Research Applications
6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline has been used in a range of scientific research applications, including the study of enzyme inhibition, drug metabolism, and receptor binding. It has also been used to study the effects of environmental pollutants on human health, and to develop new drugs.
Mechanism Of Action
6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline acts as an agonist of certain receptors in the body, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. It binds to these receptors and activates them, leading to a cascade of biochemical and physiological effects.
Biochemical And Physiological Effects
6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline has a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, and it has been found to have antidepressant and anxiolytic effects. It has also been found to reduce inflammation and to have anti-tumor properties.
Advantages And Limitations For Lab Experiments
6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline has a number of advantages for lab experiments. It is relatively easy to synthesize, and it is highly stable. Additionally, it has been found to be non-toxic and non-irritating to the skin. However, it is difficult to control the dose of 6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline in experiments, and it is difficult to predict its effects in different biological systems.
Future Directions
In the future, 6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline could be used to further explore the effects of environmental pollutants on human health. It could also be used to develop new drugs, as well as to study the effects of drugs on the body. Additionally, 6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline could be used to study the effects of serotonin and dopamine on the brain, and to develop new treatments for depression and anxiety. Finally, 6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline could be used to study the effects of receptor binding on various biological processes, such as gene expression and cell signaling.
properties
IUPAC Name |
6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-2,6,11H,3-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQPCNZXBGKLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC3=C2N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)

![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene](/img/structure/B3183015.png)
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)






